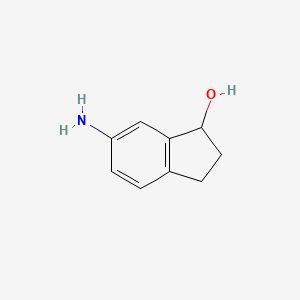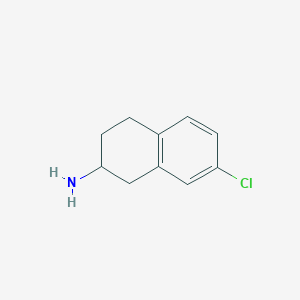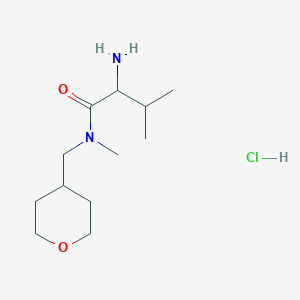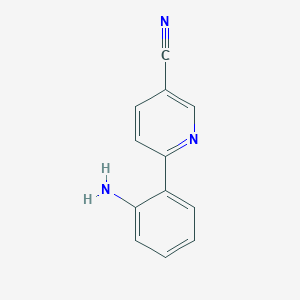![molecular formula C14H23Cl2N3O B1527907 4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride CAS No. 1028338-62-6](/img/structure/B1527907.png)
4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride
概要
説明
Synthesis Analysis
The synthesis of “4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride” is not explicitly mentioned in the search results. Therefore, I am unable to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of “this compound” is not provided in the search results. Therefore, I am unable to provide a detailed molecular structure analysis .Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not provided in the search results. Therefore, I am unable to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not provided in the search results. Therefore, I am unable to provide a detailed physical and chemical properties analysis .科学的研究の応用
Pharmacological Properties and Clinical Use
- Metoclopramide, a related compound, demonstrates efficacy in facilitating radiological identification of lesions in the small intestine, easing emergency endoscopy, and reducing post-operative vomiting. Its rapid impact on gastro-intestinal motility includes improved tone and peristalsis of the stomach, enhanced pyloric activity, and accelerated gastric emptying. Interestingly, metoclopramide promotes the absorption of other drugs, indicating its potential in improving therapeutic efficacy (Pinder et al., 2012).
Synthesis and Reactivity
- Arylmethylidenefuranones and their reactions with C- and N-nucleophiles have been systematically reviewed, demonstrating the versatility of related structures in forming a wide range of cyclic and heterocyclic compounds. This highlights the potential of such compounds in synthetic chemistry for creating novel molecules with diverse applications (Kamneva et al., 2018).
Potential in CNS Acting Drugs
- A study identified functional chemical groups that could serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This suggests the potential of such compounds, including benzamide analogs, in developing new CNS drugs with reduced adverse effects (Saganuwan, 2017).
Environmental and Analytical Studies
- The environmental fate, behavior, and toxicity of parabens, compounds related to benzamides, have been reviewed, indicating the continuous introduction and ubiquity of such compounds in surface water and sediments. This underscores the importance of understanding the environmental impact of related chemical structures (Haman et al., 2015).
Corrosion Inhibition
- Quinoline derivatives, which share structural similarities with benzamides, have been reviewed for their anticorrosive materials application. The review elucidates how these derivatives, through their high electron density, effectively form stable chelating complexes with surface metallic atoms, hinting at the broad applicability of related structures in corrosion inhibition (Verma et al., 2020).
作用機序
Target of Action
The primary targets of 4-(aminomethyl)-N-[2-(pyrrolidin-1-yl)ethyl]benzamide dihydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, leading to downstream effects such as the inhibition of cell proliferation and migration .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(aminomethyl)-N-(2-pyrrolidin-1-ylethyl)benzamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c15-11-12-3-5-13(6-4-12)14(18)16-7-10-17-8-1-2-9-17;;/h3-6H,1-2,7-11,15H2,(H,16,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLAMNRKBBMJMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC=C(C=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B1527825.png)

![2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1527830.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-1-propanone hydrochloride](/img/structure/B1527832.png)

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1527834.png)






